REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:11]([OH:13])=O)=[CH:4][NH:5][C:6]=1[C:7]([O:9][CH3:10])=[O:8].CC[N:16](C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C>[NH2:16][C:11]([C:3]1[C:2]([Cl:1])=[C:6]([C:7]([O:9][CH3:10])=[O:8])[NH:5][CH:4]=1)=[O:13] |f:2.3|
|
Name
|
|
Quantity
|
0.075 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CNC1C(=O)OC)C(=O)O
|
Name
|
|
Quantity
|
0.097 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0.168 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Ammonia was bubbled through the reaction mixture for 5 min.
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by HPLC
|
Type
|
CUSTOM
|
Details
|
The desired fractions were collected
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)C=1C(=C(NC1)C(=O)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.044 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |